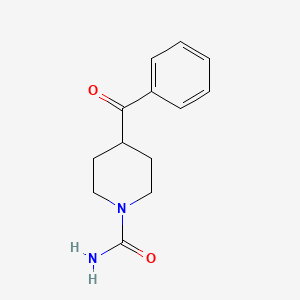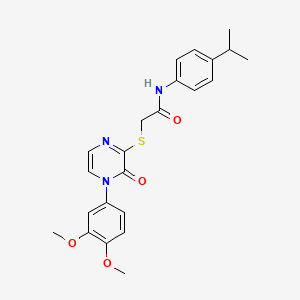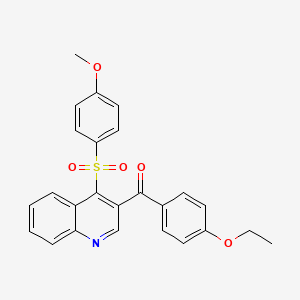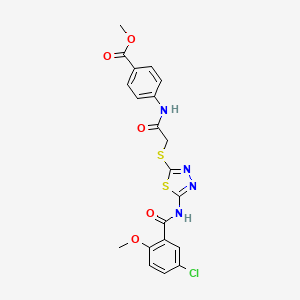
Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic organic compound with a complex structure. This compound has significant applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 5-chloro-2-methoxybenzamide. This intermediate undergoes a series of reactions, including thiadiazole formation and subsequent thioetherification. Finally, the acylation of the benzoate ring leads to the formation of the desired product. Typical conditions involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound requires precise control of reaction parameters to optimize yield. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability. The use of automated reactors and stringent quality control measures ensure that the final product meets the necessary specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially affecting the methoxy and thiadiazole groups.
Reduction: Selective reduction can target the nitro groups, converting them into amines.
Substitution: Nucleophilic substitution reactions can modify the chloro and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas in the presence of palladium.
Substitution: Sodium methoxide, thiols under basic conditions.
Major Products: Depending on the reaction, products can include modified thiadiazole derivatives, amines, or substituted benzoates, each with potential research applications.
In Chemistry:
As an intermediate in the synthesis of more complex molecules.
In studying reaction mechanisms due to its diverse reactive sites.
In Biology:
As a molecular probe to investigate biological pathways.
In cell culture studies to assess toxicity and biological activity.
In Medicine:
Potential use in drug development, particularly for targeting specific enzymes or receptors.
As a scaffold for designing new pharmacologically active compounds.
In Industry:
Utilized in the manufacturing of specialized chemicals and materials.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzoate moieties. These interactions can modulate the activity of the targets, leading to the desired biological or chemical effects.
Molecular Targets and Pathways Involved:
Enzymes: Can inhibit or activate enzymatic reactions by binding to active sites or allosteric sites.
Receptors: Can act as agonists or antagonists, influencing signaling pathways.
Comparison with Similar Compounds
Methyl 4-(2-((5-(5-fluoro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Methyl 4-(2-((5-(5-bromo-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Methyl 4-(2-((5-(5-methyl-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
This compound's structural nuances and the diversity of its reactions and applications make it a fascinating subject of study for researchers across various scientific disciplines.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O5S2/c1-29-15-8-5-12(21)9-14(15)17(27)23-19-24-25-20(32-19)31-10-16(26)22-13-6-3-11(4-7-13)18(28)30-2/h3-9H,10H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXQFZKYDCOYDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
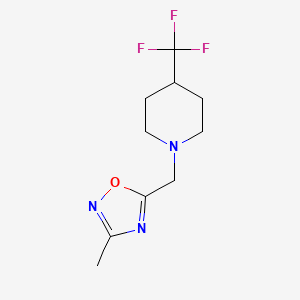
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B2366378.png)
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/new.no-structure.jpg)
![6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2366380.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2366381.png)
![N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2366383.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2366384.png)
![2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2366385.png)
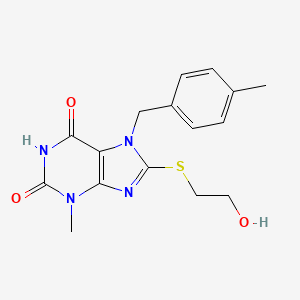
![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide](/img/structure/B2366388.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)
